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molecular formula C8H9NO3S B182974 2-(Benzenesulfonyl)acetamide CAS No. 35008-50-5

2-(Benzenesulfonyl)acetamide

Cat. No. B182974
M. Wt: 199.23 g/mol
InChI Key: LKYNWTGTRVZBPA-UHFFFAOYSA-N
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Patent
US06689890B2

Procedure details

To a solution of α-bromoacetamide IV in anhydrous DMF, is added PhSO2Na at 0° C. The reaction mixture is stirred for 1 hour at room temperature and is then poured into water. The organic layer is washed with brine, dried over Na2SO4, and evaporated. The residue is purified by silica gel column chromatography to give α-phenylsulfonylacetamide III.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
PhSO2Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([NH2:5])=[O:4].[C:6]1([S:12]([O:14][Na])=[O:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.O>CN(C=O)C>[C:6]1([S:12]([CH2:2][C:3]([NH2:5])=[O:4])(=[O:14])=[O:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)N
Name
PhSO2Na
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)O[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)CC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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